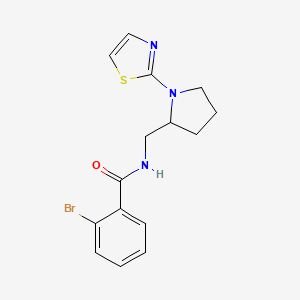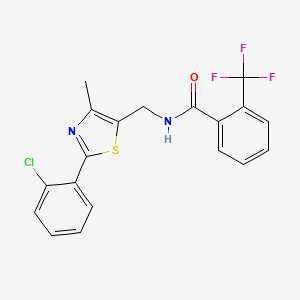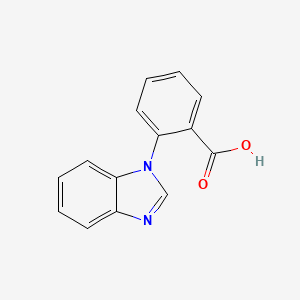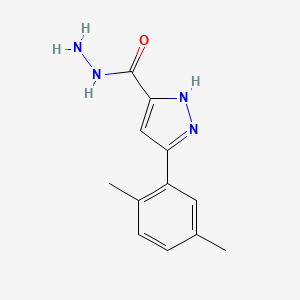
methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a chemical compound with the molecular formula C15H16O6 . It has a molecular weight of 292.28 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . The structure includes a chromen-3-yl group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.224±0.06 g/cm3 and a predicted boiling point of 453.1±45.0 °C . Its melting point is 149-150 °C .Applications De Recherche Scientifique
Methanogenic Pathways and Carbon Isotopic Signatures
- Methanogenic Pathways Quantification : The study by Conrad (2005) discusses the quantification of methanogenic pathways, focusing on the use of stable carbon isotopic signatures of CO2, CH4, and acetate methyl. This research sheds light on how isotopic fractionation factors vary and the need for more data, particularly explicit determination of fractionation factors under various conditions. The implications for understanding environmental conditions, such as wetlands, are significant (Conrad, 2005).
Natural Product Chemistry and Pharmacology
- Chemistry and Pharmacology of Blepharispermum subsessile : Nayak & Kalidass (2016) present a comprehensive review of Blepharispermum subsessile DC., highlighting its ethnomedicinal uses, chemical constituents, and pharmacological activities. Various chromenes, essential oils, and other compounds are isolated from this plant, showcasing the diverse potential applications in natural product chemistry and pharmacology (Nayak & Kalidass, 2016).
Bio-Based Solvents and Green Chemistry
- 2-Methyloxolane as a Sustainable Lipophilic Solvent : Rapinel et al. (2020) delve into the properties and applications of 2-methyloxolane (2-MeOx), emphasizing its role as a bio-based solvent. The review discusses its solvent power, extraction efficiency, and its potential as a viable alternative to conventional petroleum-based solvents for extracting lipophilic foodstuff and natural products (Rapinel et al., 2020).
Novel Biomaterials and Biochemical Pathways
- Xylan Derivatives and Application Potential : Petzold-Welcke et al. (2014) explore the chemical modification of xylan, leading to new biopolymer ethers and esters. The study emphasizes the potential applications of these materials in various fields, including drug delivery and as antimicrobial agents. This highlights the importance of understanding the structure-property relationships for developing novel biomaterials (Petzold-Welcke et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a derivative of coumarin . Coumarins are known to have a wide range of biological activities and have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . .
Mode of Action
Coumarins, in general, are known to interact with various enzymes and receptors in the body, leading to their wide range of biological activities
Biochemical Pathways
Given the wide range of biological activities of coumarins, it is likely that this compound affects multiple pathways
Result of Action
Given the wide range of biological activities of coumarins, it is likely that this compound has multiple effects at the molecular and cellular level
Propriétés
IUPAC Name |
methyl 2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8-10(7-13(16)20-4)15(17)21-12-6-9(18-2)5-11(19-3)14(8)12/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLBRXPAGBZMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436515.png)


![4-(4-fluorobenzyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2436520.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2436521.png)



![[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid](/img/structure/B2436531.png)
![5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2436532.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436533.png)
![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2436534.png)

